Dihydroalprenolol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroalprenolol, ®- is a hydrogenated derivative of alprenolol, which acts as a beta-adrenergic blocker. It is commonly used in scientific research as a radiolabeled form to label beta-adrenergic receptors for isolation . This compound has significant applications in the study of beta-adrenergic receptors and their role in various physiological processes.
Vorbereitungsmethoden
The synthesis of dihydroalprenolol, ®- involves the hydrogenation of alprenolol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Industrial production methods may involve similar hydrogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dihydroalprenolol, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dihydroalprenolol, ®- is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
Dihydroalprenolol, ®- exerts its effects by non-selectively blocking beta-1 adrenergic receptors, primarily in the heart. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . Additionally, it can bind to beta-2 adrenergic receptors, inhibiting the production of renin and subsequently reducing angiotensin II and aldosterone levels .
Vergleich Mit ähnlichen Verbindungen
Dihydroalprenolol, ®- is similar to other beta-adrenergic blockers such as propranolol, alprenolol, and pindolol. its unique hydrogenated structure allows it to be used as a radiolabeled form for receptor isolation, which is not a common feature among other beta-blockers . This makes dihydroalprenolol, ®- particularly valuable in research settings.
Similar Compounds
- Propranolol
- Alprenolol
- Pindolol
These compounds share similar beta-blocking properties but differ in their specific applications and molecular structures .
Eigenschaften
CAS-Nummer |
273728-64-6 |
---|---|
Molekularformel |
C15H25NO2 |
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
(2R)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
JVHCMYZFGCOCTD-CQSZACIVSA-N |
Isomerische SMILES |
CCCC1=CC=CC=C1OC[C@@H](CNC(C)C)O |
Kanonische SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.